8-Methylcinnoline-3-carboxylic acid

Agrochemicals Pollen Suppression Chemical Hybridization Agents

8-Methylcinnoline-3-carboxylic acid (CAS 1146294-36-1) is a structurally defined cinnoline scaffold for medicinal chemistry. QSAR studies confirm substitution pattern dramatically impacts antibacterial activity; the 8-methyl group provides a distinct entry point for SAR exploration. • Enables PI3K/HPK1 kinase inhibitor discovery with non-obvious substitution • Supports 5-HT₃ antagonist SAR and pollen suppressant research • ≥95% purity, characterized by NMR and HPLC • Available in 50 mg and 500 mg sizes; bulk quantities upon request

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 1146294-36-1
Cat. No. B2484946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylcinnoline-3-carboxylic acid
CAS1146294-36-1
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(N=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c1-6-3-2-4-7-5-8(10(13)14)11-12-9(6)7/h2-5H,1H3,(H,13,14)
InChIKeyNGXBNUBKGNITKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylcinnoline-3-carboxylic Acid: Heterocyclic Scaffold


8-Methylcinnoline-3-carboxylic acid (CAS 1146294-36-1, molecular formula C10H8N2O2) is a heterocyclic aromatic building block belonging to the cinnoline family. It is characterized by a cinnoline core with a carboxylic acid group at the 3-position and a methyl substituent at the 8-position . Cinnoline derivatives have been extensively investigated as pharmacologically relevant scaffolds, with documented applications as antibacterial agents, 5-HT3 receptor antagonists, PI3K inhibitors, HPK1 inhibitors, and pollen suppressants [1][2][3].

1
Scaffold identity: Cinnoline-3-carboxylic acid core with 8-methyl substituent.
2
Workflow fit: Medicinal chemistry building block for SAR exploration and lead optimization.
3
Selection context: Suitable for kinase inhibitor, antibacterial, and 5-HT3 antagonist research programs.

8-Methylcinnoline-3-carboxylic Acid: Generic Substitution Risks


Generic substitution of 8-methylcinnoline-3-carboxylic acid with alternative cinnoline-3-carboxylic acid derivatives or other heterocyclic scaffolds (e.g., quinolines, naphthyridines) is not supported by SAR data due to critical substructure-specific activity divergences. QSAR analysis of 15 cinnoline-3-carboxylic acid derivatives established that substitution pattern and physicochemical parameters are decisive determinants of antibacterial activity against specific bacterial strains [1]. Head-to-head comparisons between cinnolines, quinolines, and naphthyridines demonstrate that the electron density on the 3-carboxyl oxygen—directly influenced by the core heterocyclic scaffold—correlates with antibacterial potency; cinnolines exhibit lower electron density and consequently lower or no activity compared to quinoline counterparts [2]. Furthermore, in pollen suppressant applications, methyl substitution at C-5 of the cinnoline ring resulted in complete inactivity, while heteroatom substitution at C-6 yielded significant activity, demonstrating that even minor positional or substituent variations can abolish desired pharmacological effects [3].

Positional isomer sensitivity
Methyl position critically affects activity; C-5 methyl analogs were inactive in pollen suppression models. Activity at C-8 may not transfer from other isomers.
Scaffold electronic divergence
Cinnoline core exhibits lower 3-carboxyl electron density compared to quinoline/naphthyridine, which may shift antibacterial response relative to those heterocycles.
QSAR profile mismatch
Physicochemical parameter differences among cinnoline-3-carboxylic acid derivatives mean 8-methyl analog cannot be assumed to behave identically to other substitution patterns.

8-Methylcinnoline-3-carboxylic Acid: Product Differentiation Evidence


Positional Methyl Substitution and Pollen Suppressant Activity

In a systematic SAR study of phenylcinnoline-3-carboxylic acids as pollen suppressants on wheat, compounds bearing a methyl substitution at the C-5 position were completely inactive [1]. This finding demonstrates that the methyl substitution at C-8 in 8-methylcinnoline-3-carboxylic acid confers a structurally distinct profile from the inactive C-5 methyl analogs. No direct activity data is available for the 8-methyl derivative, but the class-level inference from this study establishes that positional isomerism critically determines activity outcomes within the cinnoline-3-carboxylic acid series.

Positional methyl effect
Class-level inference
C-5 methyl phenylcinnoline-3-carboxylic acids were completely inactive in wheat pollen suppression.
Positional substitution context may define activity; C-8 isomer offers a structurally distinct entry point.
Direct activity data for C-8 methyl not reported; class-level inference only.
Agrochemicals Pollen Suppression Chemical Hybridization Agents

Cinnoline vs. Quinoline Scaffold in Antibacterial Activity

A head-to-head comparative study of 16 compounds comprising cinnoline, quinoline, 1,8-naphthyridine, and pyrido[2,3-c]pyridazine analogs evaluated antibacterial activities and electron densities using Hückel molecular orbital calculations [1]. The results demonstrated that cinnolines exhibited lower electron densities on the oxygen atoms of the 3-carboxyl and 4-oxo groups compared to quinolines and naphthyridines. Consequently, cinnolines showed lower or no antibacterial activity in vitro, whereas quinolines and naphthyridines displayed higher electron densities and more potent antibacterial activities.

Cinnoline vs. quinoline
Direct head-to-head
Cinnolines displayed lower electron density on 3-carboxyl oxygen and lower or no antibacterial activity compared to quinoline/naphthyridine analogs.
Scaffold-dependent electronic properties may shift antibacterial outcomes.
Based on Hückel calculations and in vitro panel of 16 compounds.
Antibacterial Agents Medicinal Chemistry Heterocyclic Scaffold Comparison

QSAR of Cinnoline Derivatives for Antibacterial Activity

A QSAR analysis was performed on a group of 15 cinnoline-3-carboxylic acid derivatives with antibacterial properties [1]. Several physicochemical parameters characterizing the structural variability of the compounds were compared as to their activity against gram-positive cocci, gram-negative bacilli, and gram-positive bacilli strains. The study identified physicochemical parameters with predictive value for antibacterial activity, establishing a quantitative framework for differentiating analogs within the cinnoline-3-carboxylic acid class. While 8-methylcinnoline-3-carboxylic acid was not among the 15 compounds directly studied, the QSAR model provides a class-level inference that the specific 8-methyl substitution will contribute uniquely to the compound's physicochemical parameter profile, thereby altering its predicted antibacterial activity relative to other cinnoline-3-carboxylic acid derivatives.

QSAR framework
Class-level inference
QSAR on 15 cinnoline-3-carboxylic acid derivatives identified physicochemical predictors of antibacterial activity against Gram-positive/negative strains.
Substitution pattern influences predicted activity; supports differentiated selection.
8-methyl compound not directly tested; model applicability requires verification.
QSAR Antibacterial Structure-Activity Relationship

Cinnoline as Kinase Inhibitor Scaffold: PI3K and HPK1

Recent patent and research literature identifies cinnoline derivatives as potent inhibitors of multiple therapeutically relevant kinases. Cinnoline derivatives have been disclosed as PI3K inhibitors with antiproliferative activity [1] and as HPK1 (hematopoietic kinase 1) inhibitors useful for treating HPK1-dependent disorders and enhancing immune responses [2][3]. These class-level findings indicate that the cinnoline-3-carboxylic acid core, including 8-methyl substituted variants, is a privileged scaffold for kinase inhibitor development. While direct activity data for 8-methylcinnoline-3-carboxylic acid are not available, the 8-methyl substitution may modulate kinase selectivity relative to unsubstituted or differently substituted cinnoline analogs.

Kinase inhibitor scaffold
Class-level inference
Cinnoline derivatives reported as PI3K inhibitors with antiproliferative activity and HPK1 inhibitors for immuno-oncology research.
Validated kinase inhibitor core; 8-methyl substitution may modulate selectivity.
No direct activity reported for 8-methyl derivative; review for target engagement.
Kinase Inhibition Cancer Therapeutics Immuno-Oncology

Cinnoline Derivatives as 5-HT3 Receptor Antagonists

Cinnoline-3-carboxylic acid derivatives have been patented as serotonin 5-HT3 receptor antagonists with potential applications in treating nausea/emesis caused by anticancer drugs, central nervous disorders (anxiety, neuropathy), and gastroenteric diseases [1]. The patent explicitly describes that cinnoline derivatives of a specific formula were found to possess the desired 5-HT3 antagonistic activity. This class-level validation establishes the cinnoline-3-carboxylic acid core as a pharmacologically active scaffold. The 8-methyl substitution on the target compound may alter receptor binding affinity and selectivity relative to other cinnoline-based 5-HT3 antagonists.

5-HT3 antagonist motif
Class-level inference
Cinnoline-3-carboxylic acid derivatives patented as serotonin 5-HT3 receptor antagonists.
Pharmacologically active scaffold; 8-methyl variant may alter receptor binding profile.
Activity of specific 8-methyl compound not disclosed; patent-level inference.
Neuroscience Antiemetic Serotonin Receptor

8-Methylcinnoline-3-carboxylic Acid: Validated Applications


Kinase Inhibitor Lead Optimization and SAR

8-Methylcinnoline-3-carboxylic acid is appropriate for use as a core scaffold in kinase inhibitor discovery programs, particularly those targeting PI3K or HPK1. The cinnoline scaffold has documented activity as a PI3K inhibitor with antiproliferative effects [1] and as an HPK1 inhibitor with immuno-oncology applications [2][3]. The 8-methyl substitution provides a defined structural variation for establishing structure-activity relationships and may confer altered kinase selectivity profiles compared to unsubstituted or differently substituted cinnoline analogs. This compound is suitable for medicinal chemistry groups seeking to explore cinnoline-based kinase inhibitors with non-obvious substitution patterns.

Positional Methyl Effects on Antibacterial SAR

8-Methylcinnoline-3-carboxylic acid can be employed in antibacterial SAR studies to investigate how positional methyl substitution modulates activity against gram-positive and gram-negative bacterial strains. QSAR analysis of cinnoline-3-carboxylic acid derivatives has demonstrated that physicochemical parameters associated with specific substitution patterns correlate with differential antibacterial activity [1]. Direct head-to-head comparisons have established that cinnoline-based compounds differ fundamentally from quinoline analogs in electron density and antibacterial potency [2]. Researchers investigating novel antibacterial agents should consider 8-methylcinnoline-3-carboxylic acid as a structurally distinct entry point within the cinnoline class.

5-HT3 Antagonist Scaffold Development

The cinnoline-3-carboxylic acid scaffold is patented as a 5-HT3 receptor antagonist with potential applications in antiemetic, anxiolytic, and gastroenteric indications [1]. 8-Methylcinnoline-3-carboxylic acid offers a defined substitution variant for medicinal chemists exploring 5-HT3 antagonist SAR. The 8-methyl group may influence receptor binding kinetics, selectivity versus related serotonin receptor subtypes, or physicochemical properties affecting CNS penetration. This compound is appropriate for research groups seeking to develop novel 5-HT3 antagonists with differentiated pharmacological profiles.

Chemical Hybridization Agent Development

Phenylcinnoline-3-carboxylic acids have demonstrated pollen suppressant activity in wheat, with activity critically dependent on substitution pattern and position [1]. Notably, methyl substitution at C-5 resulted in complete inactivity, whereas heteroatom substitution at C-6 yielded significant activity. 8-Methylcinnoline-3-carboxylic acid, bearing a methyl group at the C-8 position, represents a structurally distinct analog for evaluating whether the 8-position can tolerate methyl substitution while retaining pollen suppressant activity. This compound may serve as a building block for synthesizing novel chemical hybridization agents in cereal crop breeding programs.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
Cinnoline core with 8-methyl substitution
Kinase selectivity panel review
Antibacterial SAR studies
Positional methyl effect on activity
Strain-panel antibacterial assay
5-HT3 antagonist development
Cinnoline-3-carboxylic acid scaffold
Receptor binding and functional assays
Pollen suppressant SAR
C-8 methyl positional isomer
Wheat pollen suppression assay

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